molecular formula C10H14N2O3 B2778059 N-(3-methoxypropyl)-4-nitroaniline CAS No. 66493-54-7

N-(3-methoxypropyl)-4-nitroaniline

Cat. No. B2778059
CAS RN: 66493-54-7
M. Wt: 210.233
InChI Key: JBTPRUMXWADORW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is crucial for their biological activity. X-ray crystallography is a common technique used to determine the molecular and crystal structures of these compounds.


Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are often explored to understand their reactivity and potential as chemical probes or therapeutic agents.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as solubility, melting point, and stability, are influenced by their molecular structure .

Mechanism of Action

While the mechanism of action for “N-(3-methoxypropyl)-4-nitroaniline” is not available, similar compounds like Brinzolamide act as inhibitors for enzymes like kynurenine 3-hydroxylase and carbonic anhydrase .

Future Directions

There are studies on the use of similar compounds in radiotherapy dosimetry. The addition of lithium chloride (LiCl) to the NMPA polymer gel dosimeter was found to improve the dose-response performance of the dosimeter .

properties

IUPAC Name

N-(3-methoxypropyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTPRUMXWADORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-4-nitroaniline

Synthesis routes and methods I

Procedure details

1-Fluoro-4-nitrobenzene (10 g, 70.8 mmoles) is refluxed for 5 hours with 36.5 g (410 mmoles) of 3-methoxy-propylamine. After that, the reaction product is poured onto 400 g of ice/water and the dye obtained is filtered off. A yellow dye with a melting point of 57°-59° C. is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One heats to reflux for 5 hours 0.2 mole (28.2 g) of parafluoronitrobenzene in 102 ml of γ-methoxypropylamine. One then pours the cooled reaction mixture into 200 g of crushed ice. The intended product precipitates first in the form of an oil which crystallizes rapidly. After recrystallization in methanol and vacuum drying the product melts at 56° C. Analysis gives the following results:
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

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